molecular formula C21H23ClN4 B12741366 N'-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine CAS No. 118516-24-8

N'-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine

Cat. No.: B12741366
CAS No.: 118516-24-8
M. Wt: 366.9 g/mol
InChI Key: OFLQCPASFULKPO-UHFFFAOYSA-N
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Description

N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine is a complex organic compound with a unique structure that includes a pyridazine ring substituted with chlorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which upon further reaction with a suitable diketone, yields the pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

CAS No.

118516-24-8

Molecular Formula

C21H23ClN4

Molecular Weight

366.9 g/mol

IUPAC Name

N-[6-(4-chlorophenyl)-4-phenylpyridazin-3-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C21H23ClN4/c1-26(2)14-6-13-23-21-19(16-7-4-3-5-8-16)15-20(24-25-21)17-9-11-18(22)12-10-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,25)

InChI Key

OFLQCPASFULKPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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